molecular formula C21H18N2O2 B5502726 N-cyclopropyl-N'-1-naphthylphthalamide

N-cyclopropyl-N'-1-naphthylphthalamide

Cat. No. B5502726
M. Wt: 330.4 g/mol
InChI Key: VEPRRYOHGWBDQM-UHFFFAOYSA-N
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Description

“N-cyclopropyl-N’-1-naphthylphthalamide” is a compound related to N-1-naphthylphthalamic acid (NPA), which is a chemical tool used in plant biology and agriculture . NPA is a small molecule compound with a similar chemical structure to Indole-3-acetic acid (IAA), a major natural auxin form .


Synthesis Analysis

The synthesis of N-substituted phthalimides, which could be related to the synthesis of “N-cyclopropyl-N’-1-naphthylphthalamide”, has been reported. This involves a Pd-catalyzed assembly of N-substituted phthalimides by merging of [4+1] cycloaddition and difluorocarbene transfer carbonylation from 2-iodo-N-phenylbenzamides and difluorocarbene precursors .

Scientific Research Applications

Kinetics and Hydrolysis

  • Hydrolysis of Phthalamic Acid Derivatives : A study on 1-N-naphthylphthalamic acid (Nap) showed its hydrolysis rate and the formation of naphthylamine, a carcinogenic agent. This research highlights the chemical behavior of phthalamic acid derivatives (Granados, Nassetta, & Rossi, 1995).

Synthesis and Characterization

  • Derivatives of Cyclohexanecarboxamide : Research into N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including naphthalen-1yl, involved their synthesis and characterization, indicating diverse applications in chemistry (Özer, Arslan, VanDerveer, & Külcü, 2009).

Chemical Reactions and Applications

  • Reactions of Cyclopropa[b]naphthalene : The study of 1H-cyclopropa[b]naphthalene's reactions with various agents shows its potential for producing various chemical compounds (Durucasu, Saracoglu, & Balci, 1991).

Environmental and Agricultural Impact

  • Trace Analysis in Water : A method for analyzing naptalam, N-1-naphthylphthalamic acid, in water indicates the importance of monitoring environmental and agricultural impacts (Wolfe & Seiber, 1992).

DNA Targeting and Anticancer Agents

  • 1,8-Naphthalimide Derivatives in Cancer Research : Functional 1,8-naphthalimide derivatives have applications in DNA targeting, anticancer agents, and cellular imaging, with several derivatives entering clinical trials (Banerjee et al., 2013).

Plant Biology and Auxin Transport

  • Regulation of Auxin Transport : Studies on 1-N-naphthylphthalamic acid (NPA) show its role in regulating auxin transport in plants, impacting plant growth and development (Murphy, Peer, & Taiz, 2000).

properties

IUPAC Name

1-N-cyclopropyl-2-N-naphthalen-1-ylbenzene-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-20(22-15-12-13-15)17-9-3-4-10-18(17)21(25)23-19-11-5-7-14-6-1-2-8-16(14)19/h1-11,15H,12-13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPRRYOHGWBDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC=C2C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-cyclopropyl-2-N-naphthalen-1-ylbenzene-1,2-dicarboxamide

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